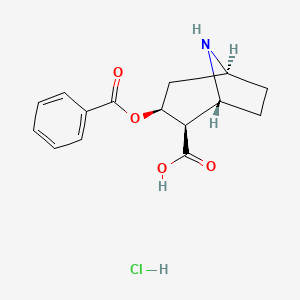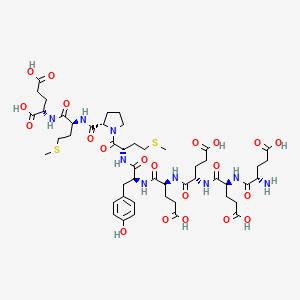
2-Methyl-2-styryl-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-styryl-1,3-dithiolane is an organic compound with the molecular formula C12H14S2 It belongs to the class of 1,3-dithiolanes, which are five-membered rings containing two sulfur atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-styryl-1,3-dithiolane can be synthesized through the condensation of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the addition of dithiols to 2-alkoxypropenals under controlled conditions . For example, the reaction of 2-ethoxypropenal with a twofold excess of ethane-1,2-dithiol at 60°C in the presence of p-toluenesulfonic acid leads to the formation of 2-methyl-2,2’-bi(dithiolane) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-styryl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4, OsO4, and CrO3.
Reduction: Reduction reactions can be carried out using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, CrO3
Reducing agents: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Nucleophiles: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Aplicaciones Científicas De Investigación
2-Methyl-2-styryl-1,3-dithiolane has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions involving sulfur-containing molecules.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-styryl-1,3-dithiolane involves its ability to undergo reversible reactions due to the dynamic nature of the disulfide bonds. These bonds can readily exchange with thiols, allowing the compound to participate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiolane: A five-membered ring containing two sulfur atoms and one carbon atom, similar to 2-Methyl-2-styryl-1,3-dithiolane.
1,3-Dithiane: A six-membered ring containing two sulfur atoms and one carbon atom, often used as a protecting group for carbonyl compounds.
2-Methyl-1,3-dithiolane: A similar compound with a methyl group attached to the 1,3-dithiolane ring.
Uniqueness
The styryl group enhances the compound’s reactivity and allows for the formation of complex molecular structures, making it valuable in synthetic chemistry and material science .
Propiedades
Número CAS |
57230-62-3 |
|---|---|
Fórmula molecular |
C12H14S2 |
Peso molecular |
222.4 g/mol |
Nombre IUPAC |
2-methyl-2-[(E)-2-phenylethenyl]-1,3-dithiolane |
InChI |
InChI=1S/C12H14S2/c1-12(13-9-10-14-12)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3/b8-7+ |
Clave InChI |
QISXAAMXSFLABQ-BQYQJAHWSA-N |
SMILES isomérico |
CC1(SCCS1)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC1(SCCS1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)

![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
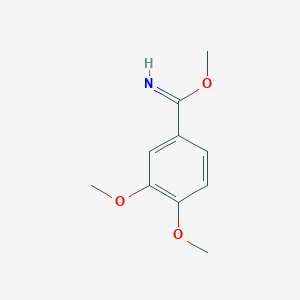
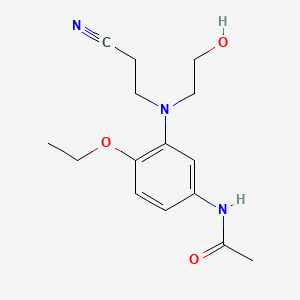
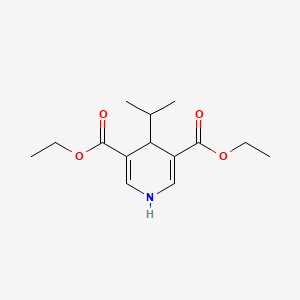
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
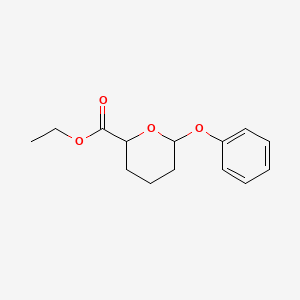
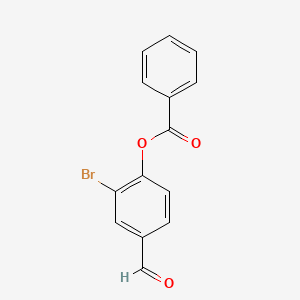
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)
![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)
